2-(2-butoxyethoxy)acetic Acid
Description
2-(2-Butoxyethoxy)acetic acid (BEAA), with the molecular formula C₁₀H₂₀O₅ and average mass 220.265 g/mol, is a branched-chain alkoxyacetic acid derivative . It is a metabolite of diethylene glycol monobutyl ether acetate (DGBA), an industrial solvent, and is used in biomonitoring to assess occupational exposure to glycol ethers . BEAA also exhibits antifungal activity, as demonstrated in termite secretions that inhibit fungal growth .
Structure
3D Structure
Properties
IUPAC Name |
2-(2-butoxyethoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O4/c1-2-3-4-11-5-6-12-7-8(9)10/h2-7H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCORDGVZLPBVJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
107600-34-0 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-butyl-ω-(carboxymethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107600-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID601003011 | |
| Record name | 2-(2-Butoxyethoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601003011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82941-26-2 | |
| Record name | 2-(2-Butoxyethoxy)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82941-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 2-(2-butoxyethoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(2-Butoxyethoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601003011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-Butoxyethoxy)acetic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Structural and Physicochemical Properties
BEAA belongs to the 2-(2-alkoxyethoxy)acetic acid family, differing in the length of the alkoxy chain (e.g., methoxy, ethoxy, butoxy). Key analogs include:
Key Observations :
Excretion and Metabolic Behavior
Urinary excretion data from occupational exposure studies reveal differences in elimination efficiency:
| Compound | Average Urinary Excretion (mmol/mol creatinine) |
|---|---|
| MEAA | 4.9 ± 4.3 |
| EEAA | 9.3 ± 8.0 |
| BEAA | 9.2 ± 7.4 |
Antifungal Activity
BEAA is uniquely reported as an antifungal agent in termite secretions, inhibiting both parasitic fungi and entomopathogenic fungi . No similar activity is documented for MEAA or EEAA, highlighting the role of the butoxyethoxy group in bioactivity .
Industrial and Toxicological Relevance
Toxicity Considerations
Biomonitoring
- BEAA, MEAA, and EEAA serve as non-invasive biomarkers for glycol ether exposure in occupational settings .
- Linear relationships between urinary concentrations and airborne glycol ether levels enable dose-response assessments .
Preparation Methods
Oxidation of 2-(2-Butoxyethoxy)ethanol
A plausible route involves oxidizing the primary alcohol group in 2-(2-butoxyethoxy)ethanol to a carboxylic acid. This can be achieved using strong oxidizing agents:
Reaction scheme :
-
Conditions : Acidic aqueous medium, 60–100°C, 6–12 hours.
-
Challenges : Over-oxidation to CO₂ must be controlled. Catalytic systems (e.g., TEMPO/NaClO) may improve selectivity [hypothetical].
Nucleophilic Etherification Followed by Carboxylation
Williamson ether synthesis could construct the ether linkage before introducing the carboxylic acid group:
-
Etherification :
-
Solvent: Dry DMF or THF.
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Catalyst: Phase-transfer agents (e.g., tetrabutylammonium bromide).
-
-
Acidification :
Hydrolysis of Ester Precursors
While direct synthesis data are scarce, ester hydrolysis could yield the target acid. For example, hydrolyzing 2-(2-butoxyethoxy)ethyl acetate (hypothetical ester) under basic conditions:
Industrial-Scale Production Challenges
The patent CN101337884A highlights continuous esterification using fixed-bed reactors for related esters, offering insights for adapting to carboxylic acid synthesis:
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Catalyst Selection : Solid acid catalysts (e.g., sulfonated resins) enable recyclability and reduce wastewater vs. homogeneous acids.
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Process Design :
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Two-stage fixed-bed reactors (70–150°C) with azeotropic water removal.
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Distillation for product purification and raw material recovery.
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Table 2. Comparative Analysis of Catalysts
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-(2-butoxyethoxy)acetic acid (BEAA) with high purity, and how can reaction by-products be minimized?
- Methodological Answer : BEAA synthesis typically involves etherification and hydrolysis steps. For example, one approach starts with ethylene glycol derivatives and chlorinated intermediates under controlled acidic or basic conditions. To minimize by-products (e.g., oligomers or unreacted precursors), stepwise purification via liquid-liquid extraction and column chromatography is advised. Reaction parameters such as temperature (60–80°C) and catalyst selection (e.g., sulfuric acid or Amberlyst-15) are critical for optimizing yield .
Q. What analytical techniques are most effective for characterizing BEAA and verifying its purity?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : For structural confirmation of ether and carboxylic acid groups (e.g., H NMR peaks at δ 3.5–4.0 ppm for ethoxy groups and δ 12–13 ppm for carboxylic protons) .
- High-Performance Liquid Chromatography (HPLC) : To quantify purity using reverse-phase columns (C18) with UV detection at 210 nm .
- Mass Spectrometry (MS) : ESI-MS in negative ion mode can confirm the molecular ion peak at m/z 177.1 (
) .
Q. What safety protocols are essential for handling BEAA in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (BEAA is a severe eye irritant) .
- Ventilation : Work in a fume hood to avoid aerosol inhalation.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How does BEAA serve as a biomarker in toxicological studies, and what methodologies validate its role?
- Methodological Answer : BEAA is a urinary metabolite of diethylene glycol butyl ether (DEGBE), used to assess occupational exposure. Quantification via GC-MS or LC-MS/MS in biological matrices (e.g., urine or blood) is standard. Calibration curves with deuterated internal standards (e.g., BEAA-d) improve accuracy. Studies show BEAA excretion correlates with dermal absorption rates in animal models, supporting its biomarker utility .
Q. What challenges arise in elucidating the metabolic pathways of BEAA, and how can they be addressed experimentally?
- Methodological Answer : Challenges include distinguishing BEAA from structurally similar metabolites (e.g., alkoxyacetic acids). Solutions involve:
- Isotopic Tracer Studies : Using C-labeled DEGBE to track BEAA formation in vivo.
- Enzyme Inhibition Assays : Identifying cytochrome P450 isoforms responsible for oxidative steps .
- Tissue Distribution Analysis : Autoradiography or LC-MS in organ homogenates to map metabolic sites .
Q. How can computational modeling predict the reactivity of BEAA in environmental or biological systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to predict hydrolysis or oxidation susceptibility. For example, BEAA’s ether linkages show lower BDEs (~80 kcal/mol), indicating vulnerability to radical-mediated degradation .
- Molecular Dynamics (MD) Simulations : Model interactions with biological membranes to assess permeability and toxicity mechanisms .
Contradictions and Considerations
- Synthesis By-Products : highlights optimized methods to reduce by-products, while suggests multi-step syntheses may introduce intermediates requiring rigorous purification. Researchers should validate purity at each step.
- Biomarker Specificity : While BEAA is a DEGBE metabolite (), its presence may overlap with other alkoxyacetic acids ( ). Isotope dilution assays are recommended to enhance specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
